1,2-Benzoxazole-5-carboxylic acid

Description

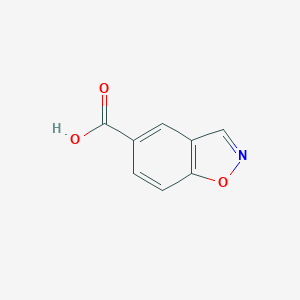

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODCXVXSZEMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,2-Benzoxazole-5-carboxylic acid. This document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this heterocyclic compound.

Molecular Structure

This compound, a derivative of the 1,2-benzoxazole heterocyclic system, is characterized by the fusion of a benzene ring and an isoxazole ring, with a carboxylic acid group substituted at the 5-position.

Caption: Molecular structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data from these analyses.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 - 13.5 | Singlet, broad | - | 1H | -COOH |

| ~8.50 | Doublet | ~1.5 | 1H | H-4 |

| ~8.20 | Doublet of doublets | ~8.5, ~1.5 | 1H | H-6 |

| ~7.80 | Doublet | ~8.5 | 1H | H-7 |

| ~9.00 | Singlet | - | 1H | H-3 |

Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~168 | -COOH |

| ~162 | C-7a |

| ~155 | C-3 |

| ~132 | C-6 |

| ~128 | C-5 |

| ~125 | C-4 |

| ~122 | C-3a |

| ~112 | C-7 |

Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic and isoxazole ring) |

| ~1430 | Medium | O-H bend (in-plane) |

| ~1300 | Strong | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | C-O-N stretch (Isoxazole ring) |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~850-800 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M - OH]⁺ |

| 118 | High | [M - COOH]⁺ |

| 90 | Moderate | [M - COOH - CO]⁺ |

| 63 | Moderate | Fragmentation of benzene ring |

Note: Fragmentation patterns can be complex and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent and sample.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a standard ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally softer and will likely show a prominent molecular ion, while EI will provide more extensive fragmentation.

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻/ [M+H]⁺ depending on the ionization mode).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH).

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the molecular formula C₈H₅NO₃.

-

Workflow and Logical Relationships

The elucidation of the structure of this compound follows a logical workflow that integrates data from multiple analytical techniques.

Physicochemical Properties of Benzoxazole-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines its fundamental chemical and physical data, details common experimental protocols for property determination, and explores its relevance in targeting significant signaling pathways in drug discovery.

Core Physicochemical Properties

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid substituent at the 5-position.[1] Its chemical structure and properties make it a valuable scaffold in the development of novel therapeutic agents.

Structure and Identifiers:

-

IUPAC Name: 1,3-benzoxazole-5-carboxylic acid

-

CAS Number: 15112-41-1

-

Molecular Formula: C₈H₅NO₃[1]

-

SMILES: O=C(O)c1cc2nocc2cc1

-

InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N

The key quantitative physicochemical properties of benzoxazole-5-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 163.13 g/mol | [1] |

| Melting Point | 241-242 °C | [2] |

| Boiling Point | 350.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.455 g/cm³ | [2] |

| pKa | 3.50 ± 0.30 (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the characterization of compounds in a drug development pipeline. The following sections describe standard experimental protocols for the synthesis of benzoxazole-5-carboxylic acid and the determination of its key physicochemical parameters.

Synthesis of Benzoxazole-5-carboxylic Acid

A common laboratory-scale synthesis of benzoxazole-5-carboxylic acid involves the cyclization of 3-amino-4-hydroxybenzoic acid with an orthoformate.

Procedure:

-

Combine 3-amino-4-hydroxybenzoic acid with trimethyl orthoformate under an inert argon atmosphere.

-

Heat the reaction mixture at 65°C for approximately 2 hours.

-

Upon completion, cool the mixture to room temperature.

-

Filter the cooled mixture and wash the collected solid with hexane.

-

Concentrate the filtrate under vacuum to yield the benzoxazole-5-carboxylic acid product as a solid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state and subsequent absorption and distribution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed quantity of benzoxazole-5-carboxylic acid in a suitable solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable.

-

Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.

References

Technical Guide: Physicochemical Properties of 1,2-Benzoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1,2-Benzoxazole-5-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol [1] |

| CAS Number | 933744-95-7[1] |

Note: this compound is an isomer of 1,3-Benzoxazole-5-carboxylic acid. As isomers, they share the same molecular formula and, consequently, the same molecular weight.

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

Caption: Relationship between compound name, formula, and molecular weight.

This guide serves as a foundational reference for this compound. Further experimental validation of properties is recommended for specific research applications.

References

An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzoxazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and biological activities, supported by experimental data and workflow visualizations.

Core Compound Identification

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 5-position.

CAS Number: 15112-41-1[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Benzoxazole-5-carboxylic acid is presented below. This data is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [2][5] |

| Molecular Weight | 163.13 g/mol | [2][5] |

| Appearance | Solid | [2][5] |

| InChI Key | WJBOXEGAWJHKIM-UHFFFAOYSA-N | [2][5] |

| SMILES String | OC(=O)c1ccc2ocnc2c1 | [5] |

Synthesis Protocols and Methodologies

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for synthesizing 2-substituted benzoxazoles, which can be adapted for various derivatives. A widely used approach is the condensation of an o-aminophenol with a carboxylic acid, often catalyzed by an acid such as polyphosphoric acid (PPA).[7]

Materials:

-

o-Aminophenol derivative

-

Carboxylic acid derivative

-

Polyphosphoric acid (PPA) or other suitable catalyst (e.g., Brønsted acidic ionic liquid gel)[6]

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice water

Procedure:

-

Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).[7]

-

Stir the mixture at an elevated temperature (e.g., 60°C to 130°C) for several hours to facilitate the condensation and cyclization reaction.[6][7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, pour the hot reaction mixture into ice water to precipitate the crude product.[7]

-

Extract the product into an organic solvent such as ethyl acetate.[7]

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine to remove unreacted acid and other impurities.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.[7]

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the pure benzoxazole derivative.[7]

Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological and Pharmacological Activities

Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[10][11] Research has highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.

-

Antimicrobial and Antifungal Activity: Various benzoxazole derivatives have demonstrated potent activity against a range of microbes.[12] Studies have shown effectiveness against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, as well as pathogenic fungi like Candida albicans.[11][12]

-

Anti-Inflammatory Activity: Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have shown significant anti-inflammatory properties. For example, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited activity nearly equivalent to the standard drug ibuprofen in in-vitro tests.[13] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen also contain the benzoxazole core structure.[12]

-

Anticancer and Cytotoxic Activity: The benzoxazole moiety is a key component in compounds being investigated for their anticancer properties.[12] Some derivatives have shown toxicity towards cancer cell lines, indicating their potential for development as chemotherapeutic agents.[14][15]

-

Immunosuppressive Activity: A benzoxazole derivative, PO-296, has been shown to inhibit T lymphocyte proliferation. This effect is mediated through the JAK3/STAT5 signaling pathway, suggesting a potential application in treating autoimmune disorders like psoriasis.[14]

Quantitative Biological Data

The following table summarizes key quantitative data from studies on various benzoxazole derivatives, highlighting their therapeutic potential.

| Compound/Derivative Class | Activity Type | Metric | Value | Target Organism/Cell Line | Reference |

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Anti-inflammatory | IC₅₀ | 0.103 mM | In-vitro assay | [13] |

| Benzoxazole derivatives | Antibacterial | MIC₉₀ | 25 µg/ml | Staphylococcus aureus | [10][11] |

| Benzoxazole derivatives | Antibacterial | MIC₉₀ | 50 µg/ml | Staphylococcus aureus | [10][11] |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Antimalarial | IC₅₀ | 2.2 µM | P. falciparum (W2 strain) | |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Antimalarial | IC₅₀ | 5.1 µM | P. falciparum (D6 strain) |

Signaling Pathway Involvement

The immunosuppressive effects of certain benzoxazole derivatives have been linked to the inhibition of specific intracellular signaling pathways critical for immune cell function.

JAK3/STAT5 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs lymphocyte proliferation and differentiation. A benzoxazole derivative has been found to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[14] The diagram below illustrates this inhibitory mechanism.

Caption: Mechanism of T-cell proliferation inhibition via the JAK3/STAT5 pathway.

References

- 1. 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 15112-41-1 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 15112-41-1 [amp.chemicalbook.com]

- 4. biorbyt.com [biorbyt.com]

- 5. 1,3-benzoxazole-5-carboxylic acid AldrichCPR [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. jocpr.com [jocpr.com]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Benzoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, plausible synthetic routes, and the biological activities associated with the broader benzoxazole and benzisoxazole scaffolds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Identifiers

The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| SMILES | O=C(O)c1ccc2oncc2c1 |

| InChI Key | PUODCXVXSZEMHS-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from established methods for analogous benzisoxazole and benzoxazole derivatives. A general and adaptable two-step synthetic approach is outlined below, based on the cyclization of a substituted hydroxyphenyl ketone or aldehyde oxime.

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the preparation of a suitably substituted acetophenone, followed by oximation and subsequent cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure adapted from the synthesis of related benzoxazole and benzisoxazole derivatives. Researchers should optimize the reaction conditions for the specific synthesis of this compound.

Step 1: Oximation of 4-hydroxy-3-nitroacetophenone

-

Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Cyclization to form the 1,2-benzoxazole ring

-

Dissolve the obtained oxime in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

-

Add a base, for instance, potassium carbonate or sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-acetyl-1,2-benzoxazole.

Step 3: Oxidation to this compound

-

Dissolve the 5-acetyl-1,2-benzoxazole in a suitable solvent.

-

Add a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite.

-

Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture, which may involve quenching the excess oxidant, acidification, and extraction.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Biological and Pharmacological Context

The benzoxazole and benzisoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. Derivatives of these core structures have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 1.49 | [2] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | 2.02 | [2] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | HCT-116 | 4.26 | [2] |

Anti-inflammatory and Antimicrobial Activities

The benzoxazole nucleus is also a key component of compounds with anti-inflammatory and antimicrobial properties. For example, derivatives of 2-aryl-5-benzoxazolealkanoic acid have shown notable anti-inflammatory activity in rat paw edema models. Furthermore, various substituted benzoxazoles have been investigated for their antibacterial and antifungal activities. While quantitative data for this compound is not available, the broader class of benzisoxazole derivatives has shown activity against multi-drug resistant bacteria such as Acinetobacter baumannii.

Signaling Pathway Involvement: VEGFR-2 Inhibition

A significant mechanism of action for some anticancer benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving the activation of several key pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzoxazole carboxylic acids. Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of their structure through spectroscopic methods like NMR is paramount for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and overall drug discovery and development processes.

Core Structure and Numbering

The foundational structure of benzoxazole carboxylic acid provides a framework for interpreting NMR spectra. The numbering convention, crucial for assigning chemical shifts, is illustrated below. The position of the carboxylic acid group on the benzene ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

Caption: General structure and atom numbering of the benzoxazole-5-carboxylic acid core.

Standard Workflow for NMR Analysis

The structural elucidation of newly synthesized benzoxazole carboxylic acid derivatives follows a standardized workflow. This process ensures accurate data acquisition, processing, and interpretation, which is fundamental for confirming the chemical structure.

Caption: Standard experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of benzoxazole carboxylic acids is characterized by distinct signals for the aromatic protons. The chemical shifts (δ) are highly dependent on the substitution pattern on the benzoxazole ring system. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield region (δ 10-13 ppm), although this signal can sometimes be difficult to observe.

The following table summarizes representative ¹H NMR data for a methyl ester derivative, which serves as a close analog to the corresponding carboxylic acid.

Table 1: ¹H NMR Spectral Data for Methyl-2-aminobenzoxazole-5-carboxylate Derivatives in DMSO-d6. [1]

| Compound / Derivative | Ar-H (ppm) | -OCH₃ (ppm) | -NH₂ / -NH (ppm) | Other Signals (ppm) |

| Methyl-2-aminobenzoxazole-5-carboxylate | 7.6-7.8 (m, 3H) | 3.8 (s, 3H) | 9.0 (s, 2H) | - |

| Mesylate Salt (A1) | 7.6-7.8 (m, 3H) | 3.8 (s, 3H) | - | 8.3 (s, 1H, -OH), 2.4 (d, 3H, CH₃) |

| Formate Salt (A2) | 7.6-7.8 (m, 3H) | 3.8 (s, 3H) | - | 7.4 (s, 1H, -CH) |

| Benzoate Salt (A7) | 7.6-7.8 (m, 3H) | 3.8 (s, 3H) | - | 7.4-7.8 (m, 5H, Ar-H of benzoate) |

| Benzamido Derivative (B1) | 7.2-7.3 (m, 8H) | 3.9 (s, 3H) | 12.3 (s, 1H) | - |

Multiplicities: s = singlet, d = doublet, m = multiplet.

¹³C NMR Spectral Data

In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the range of δ 165-185 ppm.[2] The aromatic carbons of the benzoxazole core appear between δ 110-160 ppm. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom. Quaternary carbons, such as C-2, C-3a, and C-7a, are typically identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically lower signal intensity.

The table below provides typical ¹³C NMR chemical shift ranges for the benzoxazole core, which are useful for the initial assignment of signals.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core. [3]

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C-2 | 150 - 165 |

| C-3a | 130 - 142 |

| C-4 | 110 - 125 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 140 - 152 |

| -COOH | 165 - 185 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon standardized experimental procedures. The following protocols are representative of those used in the characterization of benzoxazole derivatives.[4][5]

-

Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.[6][7] A common instrument used is the Bruker Avance series.[4][5]

-

Sample Preparation : Approximately 5-10 mg of the benzoxazole carboxylic acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.

-

Solvents : The choice of solvent is critical and depends on the solubility of the compound. Common solvents include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[6][8] DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.

-

Internal Standard : Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).[4][8] In some cases, the residual solvent peak can be used as a secondary reference.[7]

-

Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[8]

This guide provides a foundational understanding of the NMR spectroscopy of benzoxazole carboxylic acids. For detailed analysis of novel compounds, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is often necessary for unambiguous structural assignment.

References

- 1. jetir.org [jetir.org]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. jetir.org [jetir.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural features and ability to interact with various biological targets have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the significant biological activities of the benzoxazole scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows. Benzoxazole and its derivatives are known to exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and neuroprotective properties.[5][6]

I. Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[6][9]

Data Presentation: In Vitro Anticancer Activity of Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MCF-7 (Breast) | 0.022 | [10] |

| 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | MDA-MB (Breast) | 0.028 | [10] |

| Benzoxazole-1,3,4-oxadiazole derivative | HT-29 (Colon) | Potent Activity | [8] |

| Benzoxazole-combretastatin derivative (8d) | MCF-7 (Breast) | < Standard | [8] |

| Benzoxazole-combretastatin derivative (8d) | A-549 (Lung) | < Standard | [8] |

| Phortress analogue (3m) | Various | Significant | [11] |

| Phortress analogue (3n) | Various | Significant | [11] |

| 2-(2-hydroxyphenyl)benzoxazole analogues | MCF-7 (Breast), A549 (Lung) | 5-20 | [12] |

| 2-amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 | [12] |

| Benzoic acid substituted benzoxazole | MCF-7 (Breast) | Moderate to Good | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

-

96-well microplate

-

Benzoxazole derivative stock solution (in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[15]

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the cell culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound and incubate for another 24-72 hours.[16][17]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16] Incubate the plate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Anticancer Mechanism of a Benzoxazole Derivative

The anticancer activity of some benzoxazole derivatives has been linked to the induction of apoptosis through the modulation of key signaling proteins.[10]

Caption: Apoptotic pathway induced by a benzoxazole derivative.

II. Antimicrobial Activity

Benzoxazole-containing compounds have demonstrated significant activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][18] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 21 | E. coli | < 25 | [5] |

| Compound 18 | E. coli | < 25 | [5] |

| Compound 2b | B. subtilis | 0.098 - 0.78 | [19] |

| Benzoxazole derivatives | S. aureus | 25 - 50 | [20] |

| Benzoxazole derivatives | Gram-negative bacteria | 200 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

-

96-well microplate

-

Benzoxazole derivative stock solution

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the benzoxazole derivative in the nutrient broth in the wells of a 96-well plate.[21]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.[5]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[21]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.[21]

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

A proposed mechanism for the antibacterial activity of certain benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

Caption: Inhibition of bacterial DNA gyrase by benzoxazole.

III. Anti-inflammatory and Analgesic Activity

Several benzoxazole derivatives have been reported to possess potent anti-inflammatory and analgesic properties.[22][23] A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[24][25]

Data Presentation: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 2-mercaptobenzoxazole derivatives | Acetic acid-induced writhing | Stronger than diclofenac | [22] |

| 2-mercaptobenzoxazole derivatives | Formaldehyde-induced paw edema | More active than diclofenac | [22] |

| 2-(2-arylphenyl)benzoxazole (3o) | In vivo anti-inflammatory | Better than celecoxib & diclofenac | [25] |

| Benzoxazole derivatives (a, b, c, d, e) | Carrageenan-induced paw edema | Promising | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[23][26]

Materials:

-

Carrageenan solution (1% in saline)[27]

-

Benzoxazole derivative suspension

-

Plethysmometer or calipers[27]

Procedure:

-

Animal Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., diclofenac), and test groups for different doses of the benzoxazole derivative.[23]

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[27][28]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[27]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many benzoxazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[8][29]

Caption: COX-2 inhibition by benzoxazole derivatives.

IV. Antiviral Activity

Recent studies have highlighted the potential of benzoxazole derivatives as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[30][31]

Data Presentation: Anti-TMV Activity of Benzoxazole Derivatives

| Compound/Derivative | Activity Type | EC50 (µg/mL) | Reference |

| Flavonol-benzoxazole (X17) | Curative | 127.6 | [30][31] |

| Flavonol-benzoxazole (X17) | Protective | 101.2 | [30][31] |

| Ningnanmycin (Standard) | Curative | 320.0 | [30][31] |

| Ningnanmycin (Standard) | Protective | 234.6 | [30][31] |

Experimental Protocol: Evaluation of Anti-TMV Activity (Half-Leaf Method)

This method is commonly used to assess the in vivo antiviral efficacy of compounds on plants.

Materials:

-

Tobacco plants (Nicotiana tabacum L.)

-

Tobacco Mosaic Virus (TMV) solution

-

Benzoxazole derivative solution

-

Phosphate buffer

Procedure:

-

Virus Inoculation: The whole leaves of cultivated tobacco plants are dusted with carborundum and then inoculated with TMV solution.

-

Compound Application (Curative): After rinsing the leaves with water and allowing them to dry, the left side of each leaf is smeared with the benzoxazole solution, while the right side is smeared with a solvent control.

-

Compound Application (Protective): The left side of each leaf is smeared with the benzoxazole solution, and the right side with a solvent control. After 12 hours, the entire leaf is inoculated with TMV.

-

Observation: The plants are kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.

-

Data Analysis: The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.

Signaling Pathway: Inhibition of TMV Coat Protein

The antiviral mechanism of some flavonol-benzoxazole derivatives against TMV is believed to involve strong binding to the TMV coat protein (TMV-CP), which can hinder the self-assembly and replication of the virus particles.[30][31]

Caption: Inhibition of TMV replication by a benzoxazole derivative.

V. Neuroprotective Activity

Benzoxazole-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[27][32] Their neuroprotective effects may be mediated through the modulation of signaling pathways involved in neuronal survival and apoptosis.[27]

Data Presentation: Neuroprotective Effects of Benzoxazole Derivatives

| Compound/Derivative | Assay | Effect | Reference |

| Compound 5c | Aβ-induced neurotoxicity in PC12 cells | Significant increase in cell viability | [27] |

| Compound 5c | Western Blot | Promoted phosphorylation of Akt and GSK-3β | [27] |

| Compound 5c | Western Blot | Decreased expression of NF-κB | [27] |

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.[33]

Materials:

-

PC12 cells treated with Aβ and benzoxazole derivative

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Cell Lysis: Lyse the treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway: Neuroprotection via Akt/GSK-3β/NF-κB Pathway

Certain benzoxazole derivatives have been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.[27]

Caption: Neuroprotective signaling pathway of a benzoxazole derivative.

VI. Synthesis and Experimental Workflow

General Synthesis of 2-Substituted Benzoxazoles

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with various aldehydes or carboxylic acids.[5][7]

General Procedure:

-

A mixture of 2-aminophenol (1 mmol) and a substituted aldehyde or carboxylic acid (1 mmol) is prepared.[20]

-

A catalyst, such as a Brønsted acidic ionic liquid gel (1.0 mol %), is added to the reaction vessel.[20]

-

The reaction mixture is stirred under solvent-free conditions at an elevated temperature (e.g., 130°C) for a specified time (e.g., 5 hours).[20]

-

Upon completion (monitored by TLC), the mixture is dissolved in an organic solvent like ethyl acetate.

-

The catalyst is separated by centrifugation or filtration.

-

The organic layer is dried over anhydrous MgSO4, and the solvent is removed under vacuum to yield the crude product, which is then purified by chromatography.[20]

Experimental Workflow for Drug Discovery

The process of identifying and developing new benzoxazole-based drug candidates typically follows a structured workflow.

Caption: General workflow for benzoxazole drug discovery.

Conclusion

The benzoxazole scaffold continues to be a highly valuable framework in the field of medicinal chemistry and drug discovery. The diverse and potent biological activities exhibited by its derivatives underscore the immense potential for the development of novel therapeutic agents for a wide range of diseases. This guide has provided a comprehensive overview of the key biological activities, along with the necessary experimental context for researchers to further explore and exploit the therapeutic promise of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent benzoxazole derivatives with improved pharmacokinetic and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nano-ntp.com [nano-ntp.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects [ouci.dntb.gov.ua]

- 14. researchhub.com [researchhub.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]

- 24. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. inotiv.com [inotiv.com]

- 28. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 30. researchgate.net [researchgate.net]

- 31. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. matilda.science [matilda.science]

- 33. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 1,2-Benzoxazole Derivatives in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

The 1,2-benzoxazole, also known as benzisoxazole or indoxazene, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structure, consisting of a benzene ring fused to an isoxazole ring, imparts a favorable combination of physicochemical properties, including relative stability and the capacity for diverse functionalization.[3][4] This versatility has led to the discovery and development of numerous 1,2-benzoxazole derivatives with a broad spectrum of pharmacological activities.[2] Several compounds incorporating this core structure are established pharmaceutical drugs, highlighting the scaffold's clinical significance.[1][4] This technical guide provides an in-depth review of the synthesis, therapeutic applications, and key experimental methodologies related to 1,2-benzoxazole derivatives, serving as a resource for professionals in drug discovery and development.

Core Synthesis of the 1,2-Benzoxazole Scaffold

The construction of the 1,2-benzoxazole core can be achieved through several synthetic strategies, primarily involving the formation of the five-membered isoxazole ring onto a benzene precursor.[1]

Key Synthetic Approaches:

-

C–O Bond Formation: This is a traditional and widely used method that typically involves the intramolecular cyclization of o-substituted aryl oximes under basic conditions.[1]

-

N–O Bond Formation: This approach utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials to form the critical N-O bond of the isoxazole ring.[1]

-

From Cyclic 1,3-Dicarbonyl Compounds: This method involves the cyclocondensation of a carbonyl compound with hydroxylamine, followed by an oxidation step to achieve the aromatic benzisoxazole system.[1]

-

Benzene Ring Formation: In a less common but effective approach, the benzene ring is constructed onto a pre-existing, substituted isoxazole ring through annulation reactions.[1]

-

[3+2]-Cycloaddition Reactions: Modern methods include the use of [3+2]-cycloaddition reactions, for instance, between arynes and nitrile oxides, to simultaneously form C-C and C-O bonds.[1]

References

Potential Therapeutic Targets for 1,2-Benzoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic targets of 1,2-Benzoxazole-5-carboxylic acid and its closely related analogues. Drawing from a comprehensive review of the scientific literature, this document elucidates the key molecular targets and signaling pathways implicated in the anti-inflammatory and anticancer properties of this class of compounds. Quantitative data on their biological activity are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

1,2-Benzoxazole derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The incorporation of a carboxylic acid moiety at the 5-position of the benzoxazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making this compound an interesting scaffold for the development of novel therapeutics. This guide provides an in-depth overview of the potential therapeutic targets for this compound and its derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory and Analgesic Potential

Derivatives of this compound have shown significant promise as anti-inflammatory agents. A notable example is Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), which is structurally a close analogue.

Key Therapeutic Target: Lipoxygenase (LOX)

The primary anti-inflammatory mechanism of action for benoxaprofen and related compounds is believed to be the inhibition of lipoxygenase (LOX) enzymes.[1] These enzymes are crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Unlike many traditional NSAIDs, the anti-inflammatory activity of benoxaprofen appears to be largely independent of prostaglandin synthesis inhibition.[1][2]

Preclinical Efficacy

The anti-inflammatory activity of 2-aryl-5-benzoxazolealkanoic acid derivatives has been demonstrated in preclinical models. For instance, in the carrageenan-induced rat paw edema model, these compounds exhibited potent, long-acting anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of 2-Aryl-5-benzoxazoleacetic Acid Derivatives

| Compound | Structure | ED30 (mg/kg, p.o.) in Carrageenan-induced Rat Paw Edema | Reference |

| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid (Benoxaprofen) | 3-5 times more active than phenylbutazone | [3] | |

| 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | 3-5 times more active than phenylbutazone | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water.[4]

-

Grouping: Animals are randomly divided into groups (n=6): vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.

-

Dosing: Test compounds and the positive control are administered orally (p.o.). The vehicle control group receives the vehicle.

-

Induction of Edema: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

-

Measurement of Paw Edema: The paw volume is measured immediately before carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours after injection using a plethysmometer.[5]

-

Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Potential

Various derivatives of the 1,2-benzoxazole scaffold have demonstrated significant anticancer activity through the inhibition of key molecular targets involved in tumor growth, angiogenesis, and DNA replication.

Key Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

| Compound | IC50 (µM) against VEGFR-2 | Cell Line | Reference |

| Compound 5e | 0.07 ± 0.01 | - | [7] |

| Compound 5c | 0.08 ± 0.01 | - | [7] |

| Compound 12l | 0.097 | - | [8] |

| Compound 8d | 0.0554 | - | [9] |

| Sorafenib (Reference) | 0.1 ± 0.02 | - | [7] |

Key Therapeutic Target: Topoisomerase I and II

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[10] Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II.[11]

Topoisomerase II Mechanism of Action

Caption: Catalytic cycle of Type II Topoisomerase.

Table 3: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [11] |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [11] |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [11] |

| Etoposide (Reference) | Topoisomerase II | >100 | [11] |

| Camptothecin (Reference) | Topoisomerase I | >500 | [11] |

Key Therapeutic Target: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, migration, and invasion.[3] FAK signaling is complex, involving multiple downstream effectors.

FAK Signaling Pathway in Cancer

Caption: Simplified FAK signaling pathway promoting cancer cell survival and proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

References

- 1. The pharmacology of benoxaprofen with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Preliminary Investigation into the Bioactivity of Benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a preliminary investigation into the antimicrobial, anticancer, and anti-inflammatory properties of various benzoxazole derivatives. It summarizes key quantitative data, details common experimental protocols for bioactivity screening, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Bioactivities of Benzoxazole Derivatives

Benzoxazole derivatives have been extensively studied for their therapeutic potential. The core of their bioactivity lies in their ability to interact with various biological targets, leading to a range of pharmacological effects. This guide will focus on three primary areas of investigation: antimicrobial, anticancer, and anti-inflammatory activities.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of benzoxazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Staphylococcus aureus | 128 | [1] |

| Escherichia coli | 256 | [1] | |

| Candida albicans | 64 | [1] | |

| 2-(4-methoxyphenyl)benzoxazole derivative (1) | Sarcina lutea | 20 | [2] |

| Escherichia coli | 39 | [2] | |

| 2-(trifluoromethylphenyl)benzoxazole derivative (2) | Sarcina lutea | 20 | [2] |

| Escherichia coli | 39 | [2] | |

| 3-(2-(4-chlorophenyl)benzoxazol-5-yl)alanine | Bacillus subtilis | 250 | [3] |

| Pichia pastoris | 125 | [3] | |

| 2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide derivative (1) | Staphylococcus aureus | 256 | [4] |

| Enterococcus faecalis | 256 | [4] | |

| Escherichia coli | 512 | [4] | |

| Pseudomonas aeruginosa | 512 | [4] | |

| Candida albicans | 256 | [4] |

Table 2: Anticancer Activity of Benzoxazole Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-methylbenzo[d]oxazole derivative (12l) | HepG2 (Liver) | 10.50 | [5] |

| MCF-7 (Breast) | 15.21 | [5] | |

| Unsubstituted benzo[d]oxazole derivative (12d) | HepG2 (Liver) | 23.61 | [5] |

| MCF-7 (Breast) | 44.09 | [5] | |

| 5-methylbenzo[d]oxazole derivative (12i) | HepG2 (Liver) | 27.30 | [5] |

| MCF-7 (Breast) | 27.99 | [5] | |

| 5-chlorobenzo[d]oxazole derivative (13b) | HepG2 (Liver) | 42.06 | [5] |

| MCF-7 (Breast) | 26.31 | [5] |

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Assay | Animal Model | Dose | % Inhibition of Edema | Reference |

| Methyl 2-(benzylideneamino)benzoxazole-5-carboxylate (SH1) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 68.5 | [6] |

| Methyl 2-(4-chlorobenzylideneamino)benzoxazole-5-carboxylate (SH2) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 72.3 | [6] |

| Methyl 2-(4-methoxybenzylideneamino)benzoxazole-5-carboxylate (SH3) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 69.8 | [6] |

| Methyl 2-(4-nitrobenzylideneamino)benzoxazole-5-carboxylate (SH6) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 75.4 | [6] |

| Methyl-2-(2-(benzylideneamino)thiazol-4-ylamino)benzoxazole-5-carboxylate (VI1) | Carrageenan-induced paw edema | Rat | 100 mg/kg | 59.2 | [7] |

| Methyl-2-(2-(4-chlorobenzylideneamino)thiazol-4-ylamino)benzoxazole-5-carboxylate (VI13) | Carrageenan-induced paw edema | Rat | 100 mg/kg | 68.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzoxazole derivative and for key biological assays used to evaluate their activity.

Synthesis of 2-Substituted Benzoxazole Derivatives

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. Below is a representative protocol.[8]

Materials:

-

o-Aminophenol

-

Substituted aromatic aldehyde

-

Fly ash (activated by heating at 110°C for 2 hours) or another suitable catalyst

-

Toluene

-

Sodium borohydride (NaBH4)

-

Methanol

-

Tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC)

-

Monoethyl malonate

-

Ethyl acetoacetate or malonic acid

-

Pyridine

-

Piperidine

-

Ethyl acetate

Procedure:

-

Synthesis of (2-substituted benzoxazol-5-yl)methanol: A mixture of methanol and THF (1:1) is added to methyl 2-substituted benzoxazole-5-carboxylate. Sodium borohydride is added portion-wise, and the mixture is refluxed for 1 hour. The reaction is quenched with water, concentrated, and extracted with ethyl acetate. The crude product is recrystallized from ethanol.

-

Synthesis of 2-substituted benzoxazole-5-carbaldehyde: The (2-substituted benzoxazol-5-yl)methanol is partially oxidized using PCC to yield the corresponding carbaldehyde.

-

Synthesis of α,β-unsaturated derivatives: The 2-substituted benzoxazole-5-carbaldehyde is treated with an appropriate carbonyl compound (monoethyl malonate, ethyl acetoacetate, or malonic acid) in the presence of pyridine and a catalytic amount of piperidine in a suitable solvent like ethyl acetate or toluene. The reaction mixture is refluxed for 3-4 hours. After completion, the product is isolated and purified.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of benzoxazole derivatives.

Antimicrobial Activity Assay: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and/or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Test compound solutions at various concentrations

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve the compound)

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture.

-

Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.

-

Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

-

Application of Test Compounds: A fixed volume of each test compound solution, positive control, and negative control is added to the respective wells.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

The following diagram outlines the workflow for the agar well diffusion assay.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

Test compound solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The workflow for the MTT assay is depicted in the following diagram.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test compound solutions

-

Positive control (e.g., indomethacin or diclofenac sodium)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds, positive control, and vehicle are administered to different groups of animals (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

Signaling Pathways

The bioactivity of benzoxazole derivatives is often attributed to their interaction with specific signaling pathways. This section provides a visual representation of two key pathways implicated in their anticancer and anti-inflammatory effects.

VEGFR-2 Signaling Pathway in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11][12][13] Many benzoxazole derivatives have been shown to inhibit VEGFR-2, thereby exerting their anticancer effects.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[14][15][16] The anti-inflammatory activity of some benzoxazole derivatives is attributed to their ability to inhibit the COX-2 pathway.

References

- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 15. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Benzoxazole-5-Carboxylic Acid and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of benzoxazole-5-carboxylic acid and its derivatives, a class of heterocyclic compounds that have garnered significant interest in anticancer drug discovery. The benzoxazole scaffold is recognized as a key pharmacophore, with various derivatives demonstrating promising cytotoxic effects against a range of human cancer cell lines. This document outlines the common experimental protocols, summarizes key cytotoxicity data from published studies, and illustrates the associated cellular mechanisms and experimental workflows.

Introduction to Benzoxazole Derivatives in Oncology

Benzoxazole-containing compounds are a prominent class of heterocyclic molecules that are integral to medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2] The core structure of benzoxazole can be readily modified at various positions, allowing for the synthesis of a diverse library of analogs with potentially enhanced potency and selectivity.[1] Research has shown that derivatives of benzoxazole can exert their anticancer effects through various mechanisms, such as the inhibition of crucial enzymes like VEGFR-2, induction of apoptosis, and cell cycle arrest.[3][4][5] This guide focuses on the initial in vitro screening methodologies and findings related to benzoxazole-5-carboxylic acid and structurally similar compounds.

Experimental Protocols

The following sections detail the standard methodologies employed in the initial cytotoxicity screening of novel benzoxazole derivatives.

In Vitro Cytotoxicity Assays

The primary goal of initial screening is to determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50). The most frequently used methods are colorimetric assays that measure cell viability.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted method to assess cell viability.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

-